Cas no 2171153-24-3 (2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid)

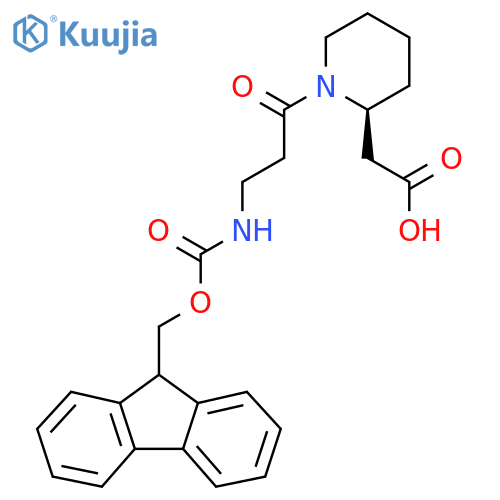

2171153-24-3 structure

商品名:2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid

- EN300-1580046

- 2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid

- 2171153-24-3

-

- インチ: 1S/C25H28N2O5/c28-23(27-14-6-5-7-17(27)15-24(29)30)12-13-26-25(31)32-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,17,22H,5-7,12-16H2,(H,26,31)(H,29,30)/t17-/m0/s1

- InChIKey: YZEXAVFTIYEDHJ-KRWDZBQOSA-N

- ほほえんだ: O=C(CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC[C@H]1CC(=O)O

計算された属性

- せいみつぶんしりょう: 436.19982200g/mol

- どういたいしつりょう: 436.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 8

- 複雑さ: 661

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1580046-0.05g |

2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid |

2171153-24-3 | 0.05g |

$2829.0 | 2023-06-04 | ||

| Enamine | EN300-1580046-0.5g |

2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid |

2171153-24-3 | 0.5g |

$3233.0 | 2023-06-04 | ||

| Enamine | EN300-1580046-5.0g |

2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid |

2171153-24-3 | 5g |

$9769.0 | 2023-06-04 | ||

| Enamine | EN300-1580046-5000mg |

2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid |

2171153-24-3 | 5000mg |

$2650.0 | 2023-09-24 | ||

| Enamine | EN300-1580046-10000mg |

2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid |

2171153-24-3 | 10000mg |

$3929.0 | 2023-09-24 | ||

| Enamine | EN300-1580046-500mg |

2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid |

2171153-24-3 | 500mg |

$877.0 | 2023-09-24 | ||

| Enamine | EN300-1580046-2500mg |

2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid |

2171153-24-3 | 2500mg |

$1791.0 | 2023-09-24 | ||

| Enamine | EN300-1580046-0.25g |

2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid |

2171153-24-3 | 0.25g |

$3099.0 | 2023-06-04 | ||

| Enamine | EN300-1580046-2.5g |

2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid |

2171153-24-3 | 2.5g |

$6602.0 | 2023-06-04 | ||

| Enamine | EN300-1580046-100mg |

2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid |

2171153-24-3 | 100mg |

$804.0 | 2023-09-24 |

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid 関連文献

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

2171153-24-3 (2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid) 関連製品

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量